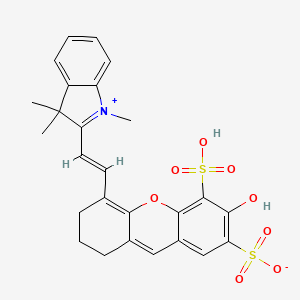

Ro5028442

科学的研究の応用

Chemistry: Used as a tool compound to study vasopressin V1a receptor interactions.

Biology: Investigated for its effects on social behavior and stress responses in animal models.

Medicine: Explored as a potential treatment for autism and other neuropsychiatric disorders.

Industry: Utilized in research and development for new therapeutic agents targeting the vasopressin V1a receptor

作用機序

Ro5028442は、バソプレシンV1a受容体に選択的に結合して拮抗作用を示すことでその効果を発揮します。この受容体は、社会行動、ストレス反応、心臓血管調節など、様々な生理学的プロセスに関与しています。 V1a受容体を阻害することで、this compoundはこれらのプロセスを調節することができ、治療上の利点をもたらす可能性があります .

類似の化合物との比較

This compoundは、他のバソプレシン受容体拮抗薬と比較して、高い選択性と脳への透過性を持ち、ユニークです。類似の化合物には、以下のようなものがあります。

トルバプタン: 低ナトリウム血症の治療に使用されるバソプレシンV2受容体拮抗薬。

コニバプタン: 同様の適応症で使用される、V1aおよびV2受容体の二重拮抗薬。

モザバプタン: 異なる選択性プロファイルを有する、別のバソプレシン受容体拮抗薬

This compoundは、V1a受容体に対する高い選択性と血液脳関門を通過する能力によって際立っており、中枢神経系への応用において特に有用です .

生化学分析

Biochemical Properties

Ro5028442 has excellent binding in and functional affinity for hV1a, moderate mouse affinity, and excellent selectivity versus human V2 (hV2) and human oxytocin (hOT) receptors . It shows high solubility .

Cellular Effects

It is known that it is a highly potent and selective brain-penetrant antagonist of the vasopressin V1a receptor . This suggests that it may have significant effects on cellular processes regulated by this receptor.

Molecular Mechanism

This compound is a highly potent and selective antagonist of the vasopressin V1a receptor . It binds to the V1a receptor with high affinity, blocking the action of vasopressin and potentially influencing a range of physiological processes .

準備方法

Ro5028442の合成は、インドールカルボキサミドコアの形成と様々な官能基の付加を含むいくつかの段階を伴います。合成経路は通常、以下の段階を含みます。

- インドール環系の形成。

- カルボキサミド基の導入。

- スピロ-イソベンゾフラン-ピペリジン部分の付加。

- 目的の化合物を得るための最終的な官能基化 .

This compoundの工業生産方法は広く文書化されていませんが、この化合物は一般的に研究室で標準的な有機合成技術を使用して合成されています .

化学反応の分析

Ro5028442は、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて様々な酸化生成物を形成することができます。

還元: 還元反応は、インドール環に結合している官能基を改変することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤などがあります .

科学研究への応用

化学: バソプレシンV1a受容体相互作用を研究するためのツール化合物として使用されます。

生物学: 動物モデルにおける社会行動とストレス反応に対する効果について調査されています。

類似化合物との比較

Ro5028442 is unique in its high selectivity and brain-penetrant properties compared to other vasopressin receptor antagonists. Similar compounds include:

Tolvaptan: A vasopressin V2 receptor antagonist used to treat hyponatremia.

Conivaptan: A dual V1a and V2 receptor antagonist used for similar indications.

Mozavaptan: Another vasopressin receptor antagonist with different selectivity profiles

This compound stands out due to its high selectivity for the V1a receptor and its ability to cross the blood-brain barrier, making it particularly useful for central nervous system applications .

特性

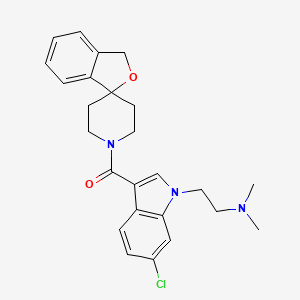

IUPAC Name |

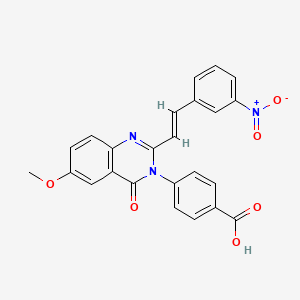

[6-chloro-1-[2-(dimethylamino)ethyl]indol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15-16H,9-14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXVLRCMAHJVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=C1C=C(C=C2)Cl)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920022-47-5 | |

| Record name | RO-5028442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920022475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5028442 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-5028442 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0EU1YHCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone?

A1: (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone acts as a highly selective antagonist of the human vasopressin 1a (hV1a) receptor. [] This means it binds to the hV1a receptor and blocks the binding of vasopressin, a hormone involved in various social behaviors and stress responses. By inhibiting the hV1a receptor, this compound may modulate these pathways and potentially offer therapeutic benefits for conditions like autism spectrum disorder.

Q2: What research has been conducted to investigate the potential of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone in autism spectrum disorder?

A2: A single-dose, randomized, controlled proof-of-mechanism study has been conducted in high-functioning adults with autism spectrum disorder to evaluate the effects of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone (referred to as RG7713 in the study). [, ] This type of study helps researchers understand the initial effects of the compound on the body and brain and can provide valuable insights into its potential therapeutic benefits.

Q3: How was (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone discovered and optimized for its activity?

A3: The discovery and optimization of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone involved a combination of chemogenomics and scaffold hopping approaches. [] Starting from a micromolar hit compound, researchers utilized these strategies to enhance its potency and selectivity for the hV1a receptor. Further optimization focused on balancing lipophilicity to achieve suitable aqueous solubility and brain penetration while minimizing potential efflux by P-gp. This meticulous process led to the development of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone as a potent and brain-penetrant hV1a antagonist suitable for human clinical studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

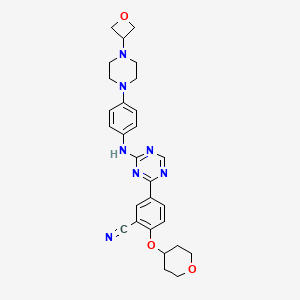

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)

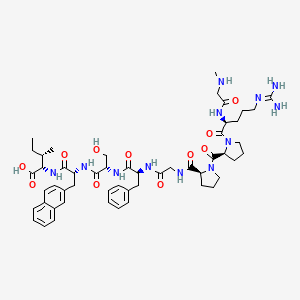

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)